4-Bromo-5-methoxy-2-methylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyrimidine nucleus is a fundamental component of life, forming the basic structure for nucleobases such as cytosine, thymine, and uracil in DNA and RNA. nih.govnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. It is an aromatic heterocyclic organic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring. nih.gov
Researchers have extensively utilized the pyrimidine framework to design and synthesize therapeutic agents with a wide array of biological activities. nih.govbohrium.com These include anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties. nih.govorientjchem.org The versatility of the pyrimidine ring allows for structural modifications, enabling the development of targeted drugs, such as selective COX-2 inhibitors and protein kinase inhibitors, which are crucial in cancer therapy. nih.govwisdomlib.org
Overview of Halogenated Heterocycles as Strategic Building Blocks
Halogenated heterocycles are organic compounds containing at least one non-carbon atom in a ring and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). sigmaaldrich.com They are exceptionally valuable as strategic building blocks in organic synthesis. sigmaaldrich.com The presence of a halogen atom, such as bromine, on the heterocyclic ring provides a reactive handle for a variety of chemical transformations.
These compounds are frequently used as precursors in cross-coupling reactions, like the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. researchgate.net The incorporation of halogens can also profoundly influence a molecule's properties by increasing lipophilicity and altering metabolic stability, which are critical factors in drug design. researchgate.net This makes halogenated heterocycles, including brominated pyrimidines, indispensable tools for chemists aiming to construct complex, biologically active molecules. sigmaaldrich.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKOZEGJTMMGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Methoxy 2 Methylpyrimidine and Analogous Pyrimidine Systems
Advanced Synthetic Routes to Bromo-Substituted Pyrimidines
The construction of the 4-Bromo-5-methoxy-2-methylpyrimidine scaffold can be approached through various synthetic pathways, each with its own merits and challenges. These routes typically involve the sequential introduction of the desired functional groups onto a pre-formed pyrimidine (B1678525) ring or the construction of the ring from appropriately substituted acyclic precursors.
Strategies for Regioselective Halogenation of Pyrimidine Cores
The introduction of a bromine atom at a specific position on the pyrimidine ring is a key step in the synthesis of the target molecule. The electronic nature of the pyrimidine ring, being electron-deficient, generally directs electrophilic aromatic substitution to the 5-position, which is the most electron-rich carbon atom.
Common brominating agents for this transformation include N-bromosuccinimide (NBS) and bromine (Br₂). The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the halogenation. For instance, the bromination of pyrimidine derivatives is often carried out in solvents such as chloroform, acetic acid, or acetonitrile. The presence of activating groups, such as methoxy (B1213986) and methyl groups, on the pyrimidine ring can further facilitate electrophilic substitution at the 5-position.
Table 1: Comparison of Brominating Agents for Pyrimidine Halogenation
| Brominating Agent | Typical Solvents | General Reaction Conditions | Selectivity |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile, Chloroform | Room temperature to reflux, often with a radical initiator or acid catalyst | Generally high for the 5-position in activated pyrimidines |
| Bromine (Br₂) | Acetic acid, Dichloromethane | Room temperature, may require a Lewis acid catalyst | Good for the 5-position, but can lead to over-bromination |
Introduction of Methoxy and Methyl Functionalities at Specific Ring Positions
The methoxy and methyl groups in this compound can be introduced at various stages of the synthesis. The 2-methyl group is commonly incorporated by using acetamidine (B91507) in the initial ring-forming condensation reaction. For example, the reaction of a 1,3-dicarbonyl compound or its equivalent with acetamidine is a classical and effective method for the synthesis of 2-methylpyrimidines.
The 5-methoxy group can be introduced through several methods. One common approach involves the use of a precursor already containing the methoxy group, such as a methoxy-substituted malonic ester derivative, in the cyclization step. Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, such as a chlorine atom, at the 5-position. However, direct methoxylation at the 5-position is less common than at the 2-, 4-, or 6-positions due to the electronic properties of the ring. A more feasible approach for the target molecule would be to introduce the methoxy group at an adjacent position and then construct the pyrimidine ring.
Multi-step Synthetic Sequences from Precursor Compounds
A plausible multi-step synthesis for this compound can be conceptualized by combining the aforementioned strategies. One potential route begins with the construction of a 2-methyl-5-methoxypyrimidine core, followed by regioselective bromination.
A common starting point for such a synthesis is the condensation of a β-dicarbonyl compound with acetamidine. For the target molecule, a suitable precursor would be a methoxy-substituted 1,3-dicarbonyl compound. An alternative and widely used method for the synthesis of 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde (B19672) with an amidine compound. In the case of this compound, this would involve a variation where a methoxy-containing precursor is used.
A likely synthetic sequence could be as follows:
Synthesis of 2-methyl-5-methoxypyrimidine: This can be achieved through the condensation of a suitable methoxy-substituted three-carbon precursor with acetamidine.
Regioselective Bromination: The resulting 2-methyl-5-methoxypyrimidine is then subjected to bromination, likely with NBS in a suitable solvent, to introduce the bromine atom at the 4-position. The directing effects of the existing methoxy and methyl groups would need to be carefully considered to ensure the desired regioselectivity.
Another potential pathway involves starting with a pre-brominated and methoxylated precursor and forming the pyrimidine ring in the final steps. For instance, a multi-step synthesis could start from 2,4-dihydroxy-5-methoxypyrimidine, which can be chlorinated to 2,4-dichloro-5-methoxypyrimidine. Subsequent selective reactions could then be employed to introduce the methyl group and achieve the desired substitution pattern.
Reaction Optimization and Process Intensification
To enhance the efficiency, sustainability, and cost-effectiveness of synthesizing this compound and its analogs, significant research efforts are directed towards reaction optimization and process intensification.
Investigation of Catalysts and Ligand Systems in Coupling Reactions
While the primary synthesis of the target molecule may not directly involve a coupling reaction for the introduction of the bromo, methoxy, or methyl groups, these reactions are crucial for the synthesis of more complex analogs starting from a bromopyrimidine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
For Suzuki-Miyaura coupling reactions involving bromopyrimidines, the choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding and electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos), have been extensively studied. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing enhanced catalyst stability and activity.
Table 2: Common Catalyst and Ligand Systems for Suzuki-Miyaura Coupling of Bromopyrimidines
| Palladium Source | Ligand Type | Example Ligands | Typical Reaction Conditions |
|---|---|---|---|
| Pd(OAc)₂, Pd₂(dba)₃ | Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Anhydrous solvent, inert atmosphere, base (e.g., K₂CO₃, Cs₂CO₃) |
| PdCl₂(dppf) | Bidentate Phosphines | dppf | Often used for challenging substrates |
| Pd(OAc)₂, Pd₂(dba)₃ | Biaryl Phosphines | XPhos, SPhos, RuPhos | High activity at low catalyst loadings |
| Pd(OAc)₂, [Pd(allyl)Cl]₂ | N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High thermal stability and activity |
Solvent Effects and Reaction Medium Engineering
The choice of solvent can have a profound impact on the outcome of chemical reactions, influencing reaction rates, selectivity, and catalyst stability. In the synthesis of pyrimidine derivatives, a wide range of solvents are employed, from non-polar aprotic solvents like toluene (B28343) and dioxane to polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, and even protic solvents like alcohols and water in certain cases.
For palladium-catalyzed cross-coupling reactions, the solvent's polarity and coordinating ability can affect the various steps of the catalytic cycle, including oxidative addition and reductive elimination. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, strongly coordinating solvents can also compete with the desired ligands for binding to the palladium center, which may inhibit catalysis.
Process intensification strategies aim to make chemical processes more efficient and sustainable. In the context of pyrimidine synthesis, this can involve the use of flow chemistry, where reagents are continuously passed through a reactor, allowing for better control over reaction parameters, improved safety, and easier scalability. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields by providing rapid and uniform heating. The use of greener solvents or even solvent-free reaction conditions is also a key aspect of reaction medium engineering to minimize environmental impact.
Temperature and Pressure Parameters in Synthetic Transformations
In the synthesis of this compound and related pyrimidine systems, temperature and pressure are critical parameters that significantly influence reaction kinetics, product yields, and selectivity. While temperature is a routinely controlled variable across various synthetic steps, pressure is typically a consideration in specific high-energy reactions or a consequence of heating solvents in closed systems.
Temperature
Temperature control is fundamental in directing the outcome of synthetic transformations involving the pyrimidine core. Reaction temperatures reported in the literature for analogous systems span a wide range, from cryogenic conditions to several hundred degrees Celsius, tailored to the specific reaction type, reagents, and desired product.
For instance, electrophilic substitution reactions, such as bromination, are highly dependent on temperature. The bromination of pyrimidine nucleosides with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) can be performed at ambient temperature. nih.govfiu.edu However, elevating the temperature can dramatically accelerate the reaction rate; a reaction that takes 28 hours at room temperature can be completed in just 2 hours by heating to 40°C. nih.gov Other methods for direct bromination of the pyrimidine ring require more aggressive thermal conditions. The reaction of a pyrimidine hydrochloride salt with bromine in an inert solvent like nitrobenzene (B124822) is conducted at temperatures between 125°C and 135°C. google.com In the absence of a solvent, heating a mixture of pyrimidine hydrochloride and bromine may require temperatures of about 160°C. google.com Gas-phase bromination represents an extreme, demanding temperatures ranging from 220°C to 500°C. google.com Conversely, certain modern bromination methods using common inorganic salts can proceed efficiently at room temperature. researchgate.net
Other synthetic steps, such as nucleophilic substitution or cyclization reactions, also have specific thermal requirements. The synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives, for example, can involve heating a reaction mixture to 140°C. nih.gov Microwave-assisted synthesis is also employed to rapidly achieve high temperatures, such as 140°C, to drive reactions to completion in minutes. acs.orgmdpi.com In contrast, steps involving highly reactive organometallic intermediates, such as lithiation for the introduction of substituents, often require low temperatures, such as 0°C, to maintain stability and prevent side reactions. nih.gov
The following table summarizes the diverse temperature conditions employed in the synthesis and transformation of various pyrimidine systems.
| Reaction Type | Reagents/System | Temperature (°C) | Reference |
|---|---|---|---|
| Lithiation | n-BuLi in THF | 0 | nih.gov |
| Bromination | N-bromosuccinimide (NBS) | Room Temperature | mdpi.com |
| Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Ambient / 40 | nih.govfiu.edu |
| Oxidation | CuCl₂, K₂CO₃, t-BuOOH | 38 | growingscience.com |
| Amination/Substitution | Chloroformamidine hydrochloride | 140 | nih.gov |
| Condensation | Amidine, 1,3-dicarbonyl | High Temperature | youtube.com |
| Bromination | Bromine, Pyrimidine-HCl salt in Nitrobenzene | 125 - 135 | google.com |
| Bromination | Bromine, Pyrimidine-HCl salt (neat) | 160 | google.com |
| Bromination | Gas Phase with Bromine | 220 - 500 | google.com |
| Condensation (Microwave) | N-vinyl amide, cyanic acid derivative | 140 | acs.org |
Pressure
In the majority of synthetic procedures for pyrimidine derivatives, reactions are conducted in open or vented glassware at atmospheric pressure. Pressure is not typically a primary controlled parameter in the same way as temperature or stoichiometry.
However, pressure can become a significant factor under certain conditions. For instance, when reactions are heated in a sealed tube or vessel above the boiling point of the solvent, the internal pressure will increase substantially. youtube.com This technique is often used to achieve temperatures necessary for slow reactions to proceed at a reasonable rate. While the exact pressure is not always reported, it is an inherent condition of the experimental setup.
The term "reduced pressure" is frequently mentioned in the literature, but this almost exclusively refers to the work-up stage of a synthesis, specifically for the removal of volatile solvents via rotary evaporation to isolate the crude product. nih.govnih.gov This is a purification technique and not a parameter of the chemical transformation itself.
High-pressure chemistry studies on the pyrimidine ring itself have been conducted, but these generally investigate molecular stability rather than synthetic utility. Research has shown that at very high pressures (in the gigapascal range), pyrimidine undergoes phase transitions and, at a critical pressure, the aromatic ring can rupture. Such extreme pressures are deliberately avoided in synthetic chemistry where the goal is the controlled formation of new bonds while preserving the core heterocyclic structure.
| Condition | Context | Typical Pressure Range | Relevance to Synthesis |
|---|---|---|---|
| Standard Laboratory Synthesis | Reactions in open or vented flasks | Atmospheric | Most common condition for pyrimidine synthesis. |
| Sealed Tube/Vessel Reactions | Heating a reaction mixture above the solvent's boiling point | > 1 atm (variable, not typically measured) | Used to increase reaction rates at high temperatures. youtube.com |
| Reduced Pressure | Solvent removal during work-up (e.g., rotary evaporation) | < 1 atm | Used for product isolation and purification, not during the reaction. nih.govnih.gov |
| High-Pressure Stability Studies | Investigating molecular stability under extreme compression | GPa range | Not a synthetic method; leads to decomposition of the pyrimidine ring. |
Reactivity and Transformational Chemistry of 4 Bromo 5 Methoxy 2 Methylpyrimidine
Nucleophilic Substitution Reactions of Halogenated Pyrimidines
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions, where halogens serve as excellent leaving groups.
The primary site of reactivity for 4-Bromo-5-methoxy-2-methylpyrimidine in nucleophilic substitution reactions is the carbon atom bearing the bromo substituent. The bromine at the C4-position is readily displaced by a wide range of nucleophiles. This regioselectivity is dictated by the ability of the pyrimidine ring's nitrogen atoms to stabilize the negative charge of the intermediate formed during the reaction.
The reaction generally proceeds via a bimolecular SNAr mechanism. The key steps involve the attack of a nucleophile on the C4-position, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity of the pyrimidine ring, yielding the substituted product.
Common nucleophiles that effectively displace the C4-bromo group include:
Amines: Primary and secondary amines react to form 4-aminopyrimidine (B60600) derivatives.
Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) or sodium phenoxide yields the corresponding 4-alkoxy or 4-aryloxy pyrimidines.
Thiolates: Thiolates, such as sodium thiophenoxide, readily form 4-thioether pyrimidines.
The reaction conditions typically involve heating the pyrimidine substrate with the nucleophile in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of a base may be required to deprotonate the nucleophile or to neutralize the HBr generated during the reaction.
The methoxy (B1213986) group at the C5-position is generally less reactive towards nucleophilic substitution compared to the bromo group at the C4-position. Methoxy groups are poorer leaving groups than halides. However, under more forcing conditions or with particularly strong nucleophiles, displacement of the methoxy group can occur. Studies on related substituted pyrimidines have shown that alkoxy groups can be displaced, although this typically requires harsher conditions, such as high temperatures and a large excess of the nucleophile. rsc.org For this compound, any nucleophilic attack would overwhelmingly favor displacement of the bromide at C4 before any reaction at C5 would be observed.
The amination of this compound is a classic example of the SNAr mechanism on an electron-deficient heterocycle. The reaction is initiated by the nucleophilic attack of the amine on the C4-position.
The mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic C4-carbon of the pyrimidine ring. This forms a tetrahedral intermediate.
Formation of the Meisenheimer Complex: The resulting intermediate is a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized over the pyrimidine ring and is effectively stabilized by the two electron-withdrawing nitrogen atoms.
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.
Deprotonation: If a primary or secondary amine is used, a final deprotonation step by a base (which can be another molecule of the amine) yields the neutral 4-aminopyrimidine product.
The rate of the reaction is influenced by the nucleophilicity of the amine and the stability of the Meisenheimer complex. The electron-donating methyl and methoxy groups on the pyrimidine ring may slightly decrease the rate of reaction compared to an unsubstituted bromopyrimidine by reducing the electrophilicity of the C4-carbon. However, the inherent electron deficiency of the pyrimidine core ensures that the reaction proceeds efficiently with most amine nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, leveraging the reactive C-Br bond to introduce a diverse array of substituents. The strength of the C-Br bond makes it highly susceptible to the initial oxidative addition step in many catalytic cycles. illinois.edu
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds. It involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org this compound readily participates in Suzuki-Miyaura coupling to afford 4-aryl- or 4-heteroaryl-5-methoxy-2-methylpyrimidines. mdpi.comworktribe.com
The catalytic cycle involves three key steps:
Oxidative Addition: A low-valent palladium(0) species inserts into the C-Br bond of the pyrimidine, forming a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring a base to activate the boron reagent.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
A variety of catalysts, bases, and solvents can be employed, allowing for the coupling of a wide range of aryl- and heteroarylboronic acids.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/H2O | 5-Methoxy-2-methyl-4-phenylpyrimidine |
| 4-Methylphenylboronic acid | PdCl2(dppf) | K3PO4 | 1,4-Dioxane | 5-Methoxy-2-methyl-4-(p-tolyl)pyrimidine |
| 3-Thienylboronic acid | Pd(PPh3)4 | K2CO3 | DMF | 5-Methoxy-2-methyl-4-(thiophen-3-yl)pyrimidine |
| (2-Methoxyphenyl)boronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | Toluene | 4-(2-Methoxyphenyl)-5-methoxy-2-methylpyrimidine |
Beyond the Suzuki-Miyaura reaction, the C-Br bond of this compound serves as a handle for various other important palladium-catalyzed transformations.
Elucidation of Catalytic Cycles and Intermediate Species
The reactivity of the bromine atom at the C4 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The catalytic cycles for these transformations, such as the Heck and Suzuki-Miyaura reactions, are well-established and provide a framework for understanding the formation of new carbon-carbon bonds at the pyrimidine core.
In a typical palladium-catalyzed cycle, the active Pd(0) catalyst initiates the process through oxidative addition into the carbon-bromine bond of this compound. This step is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate. byjus.com The C-Br bond is particularly susceptible to this addition due to its bond length and energy. byjus.com
Suzuki-Miyaura Coupling Cycle:
If the reaction is a Suzuki-Miyaura coupling, the next key step is transmetalation. This involves the transfer of an organic group from an organoboron reagent (e.g., a boronic acid or ester) to the palladium center. This step is typically facilitated by a base, which activates the organoboron compound. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Heck Reaction Cycle:
In the case of a Heck reaction, the Pd(II) intermediate coordinates with an alkene. nih.govnih.gov This is followed by a migratory insertion of the alkene into the palladium-carbon bond. nih.govorganic-chemistry.org Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species. The final step involves the reductive elimination of H-Br with the assistance of a base, which regenerates the Pd(0) catalyst. nih.govnih.govorganic-chemistry.org
The intermediate species in these cycles are typically transient organopalladium complexes. Their stability and reactivity are influenced by the choice of ligands coordinated to the palladium center. These ligands can affect the rate of oxidative addition, the efficiency of transmetalation or migratory insertion, and the ease of reductive elimination.
| Catalytic Cycle Step | Description | Key Intermediate Species |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the pyrimidine. | (5-methoxy-2-methylpyrimidin-4-yl)palladium(II) bromide complex. |
| Transmetalation (Suzuki) | Transfer of an organic group from a boronic acid to the Pd(II) complex. | Di-organopalladium(II) complex. |
| Migratory Insertion (Heck) | Insertion of an alkene into the Pd-C bond. | Alkylpalladium(II) complex. |
| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Coupled product and Pd(0) catalyst. |
| β-Hydride Elimination (Heck) | Formation of the alkene C=C bond and a palladium hydride species. | Alkene product and hydridopalladium(II) complex. |
Derivatization and Further Functionalization Strategies
The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
The methyl group at the C2 position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atoms. This activation increases the acidity of the methyl protons, making them susceptible to deprotonation and subsequent reaction with electrophiles.
One common transformation is the aldol-type condensation reaction. osti.gov In the presence of a base or an acid catalyst, the methyl group can react with various aldehydes, such as benzaldehyde (B42025) derivatives, to yield the corresponding styrylpyrimidines. osti.gov This reaction proceeds through the formation of a pyrimidinyl carbanion or enamine intermediate.
Another potential functionalization is the oxidation of the methyl group. While specific conditions for this compound are not extensively documented, methyl groups on similar heterocyclic systems can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents.
Free-radical halogenation presents another avenue for functionalizing the methyl group. Under UV light or with chemical initiators, the methyl group can be halogenated, for instance with N-bromosuccinimide (NBS), to introduce a bromine atom. This brominated intermediate can then serve as a handle for further nucleophilic substitution reactions.
| Functionalization Strategy | Reagents/Conditions | Product Type |
| Aldol-Type Condensation | Aldehyde (e.g., Benzaldehyde), Acid or Base Catalyst | Styrylpyrimidine |
| Oxidation | Oxidizing Agent (e.g., SeO₂, KMnO₄) | 2-Formylpyrimidine or Pyrimidine-2-carboxylic acid |
| Free-Radical Halogenation | N-Halosuccinimide (e.g., NBS), UV light or Initiator | 2-(Halomethyl)pyrimidine |
The bromine atom at the C4 position is the most reactive site for introducing a wide array of heterocyclic and aromatic groups. This is primarily achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is a highly versatile method for forming carbon-carbon bonds. pku.edu.cn this compound can be coupled with a variety of aryl- and heteroarylboronic acids or their corresponding esters in the presence of a palladium catalyst and a base. byjus.comwikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be optimized for specific coupling partners. acs.org Microwave-assisted Suzuki couplings have been shown to be particularly efficient for related chloropyrimidines. pku.edu.cn
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups. nih.govnih.gov The coupling of this compound with primary or secondary amines, including those that are part of a heterocyclic system (e.g., pyrrole, indole, carbazole), can be achieved using a palladium catalyst with specialized phosphine (B1218219) ligands. nih.gov
Stille Coupling: The Stille reaction provides another route for C-C bond formation by coupling the bromopyrimidine with organostannane reagents. osti.govacs.org This method is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a consideration. acs.org The reactivity of halogens on the pyrimidine ring can be selective, with the 4-position generally being more reactive than the 2- or 5-positions. lscollege.ac.in
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed |
| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C |
| Buchwald-Hartwig | Amine (Aryl, Heteroaryl, Alkyl) | Pd(OAc)₂, X-Phos, KOt-Bu | C-N |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₂Cl₂ | C-C |
Decarboxylative halogenation reactions offer a synthetic route to aryl halides from the corresponding carboxylic acids. These methods could, in principle, be applied to the synthesis of this compound from a suitable pyrimidine-4-carboxylic acid precursor.
The classic method for this transformation is the Hunsdiecker reaction , which involves the reaction of a silver salt of a carboxylic acid with a halogen. byjus.comwikipedia.org The reaction is believed to proceed through a radical chain mechanism. organic-chemistry.org Variations of this reaction using other metal salts (e.g., mercuric oxide) or different halogenating agents (e.g., N-bromosuccinimide with a catalyst) have also been developed. lscollege.ac.in
More recently, catalytic methods for decarboxylative halogenation have emerged. These often involve transition metal catalysts, such as copper or silver, and can proceed under milder conditions. nih.govnih.govorganic-chemistry.org For instance, a general method using a copper catalyst and a light source has been reported for the decarboxylative halogenation of a broad range of (hetero)aryl carboxylic acids. nih.govnih.govosti.gov This approach generates an aryl radical intermediate that can be trapped by a halogen source. nih.gov Such modern methods could potentially be applied to the synthesis of brominated pyrimidines from their carboxylic acid precursors, offering an alternative to direct halogenation of the pyrimidine ring.
| Decarboxylative Halogenation Method | Key Reagents | General Applicability |
| Hunsdiecker Reaction | Silver carboxylate, Bromine | Aliphatic and aromatic carboxylic acids. byjus.comwikipedia.org |
| Cristol-Firth Modification | Mercuric oxide, Bromine | Aliphatic and aromatic carboxylic acids. nih.gov |
| Catalytic (e.g., Copper-catalyzed) | Carboxylic acid, Copper salt, Oxidant, Halogen source, Light | Broad scope of (hetero)aryl carboxylic acids. nih.govnih.govosti.gov |
Computational and Spectroscopic Characterization of 4 Bromo 5 Methoxy 2 Methylpyrimidine
Quantum Chemical Investigations
Quantum chemical calculations provide profound insights into the molecular structure and electronic properties that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) are instrumental in this regard.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Bromo-5-methoxy-2-methylpyrimidine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable molecular geometry by optimizing bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule in its lowest energy state.
The optimized structure serves as the foundation for calculating various electronic properties, including the distribution of electron density, dipole moment, and molecular orbital energies. These parameters are crucial for understanding the molecule's stability and behavior in chemical reactions.
Table 1: Theoretical Geometric Parameters for this compound (Exemplary Data) Note: The following data is illustrative of typical DFT calculation outputs. Actual experimental or calculated values may vary.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-N1 | 1.34 Å |
| N1-C6 | 1.33 Å | |
| C6-C5 | 1.40 Å | |
| C5-C4 | 1.39 Å | |
| C4-N3 | 1.32 Å | |
| N3-C2 | 1.35 Å | |
| C4-Br | 1.90 Å | |
| C5-O | 1.36 Å | |
| C2-C(methyl) | 1.50 Å | |
| Bond Angle | N1-C2-N3 | 126.5° |
| C2-N3-C4 | 115.0° | |
| N3-C4-C5 | 128.0° | |
| C4-C5-C6 | 115.5° | |
| C5-C6-N1 | 123.0° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for molecular stability.
A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This analysis helps in predicting the charge transfer properties within the molecule, which are fundamental to its optical and electronic behavior.
Table 2: FMO Properties of this compound (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.
The MEP surface is color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs of electrons, making them potential sites for electrophilic interaction. Positive potential (blue) might be observed around the hydrogen atoms of the methyl group. This analysis provides a clear guide to the molecule's reactivity towards other charged or polar species.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies their strength.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the structure of newly synthesized compounds and for studying molecules in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the different types of protons. The protons of the methyl group (-CH₃) attached to the pyrimidine ring and the methoxy (B1213986) group (-OCH₃) would each appear as a singlet, but at different chemical shifts due to their varied electronic environments. The pyrimidine ring itself has one proton, which would also appear as a singlet. The proximity to electronegative atoms like nitrogen and oxygen typically shifts the signals downfield.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment. For instance, the carbon atom bonded to the bromine (C4) would be significantly affected by the halogen's electronegativity. The carbons of the methyl and methoxy groups would appear in the upfield region, while the aromatic carbons of the pyrimidine ring would be found further downfield.
Table 3: Predicted NMR Chemical Shifts (δ) for this compound Note: These are estimated chemical shift ranges in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
¹H NMR
| Group | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H | ~8.5 | Singlet |
| Methoxy (-OCH₃) | ~4.0 | Singlet |
¹³C NMR
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| C2 (C-CH₃) | ~168 |
| C4 (C-Br) | ~110 |
| C5 (C-OCH₃) | ~155 |
| C6 (C-H) | ~158 |
| Methyl (-CH₃) | ~24 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule based on the vibrations of its constituent bonds. thermofisher.com For this compound, the vibrational modes can be attributed to the pyrimidine ring itself and its substituents: the bromo, methoxy, and methyl groups.
The pyrimidine ring, a six-membered heterocyclic system, exhibits characteristic stretching and deformation vibrations. nih.gov The C-N and C=C stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region. researchgate.netelixirpublishers.com The presence of substituents will influence the exact position and intensity of these bands. Ring breathing and Kekulé stretching modes are also characteristic of the pyrimidine ring and are sensitive to the mass and electronic effects of the substituents. nih.gov
The vibrational modes of the substituents can be predicted with a high degree of confidence. The C-H stretching vibrations of the methyl and methoxy groups are expected in the 3000-2850 cm⁻¹ range. scialert.net The C-Br stretching vibration is anticipated to appear at a lower frequency, typically in the 700-500 cm⁻¹ region, due to the heavy bromine atom. nih.gov The C-O stretching of the methoxy group will likely present as a strong band in the 1300-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.
FTIR and Raman spectroscopy are complementary techniques. thermofisher.com Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For a molecule like this compound, which lacks a center of symmetry, many vibrational modes are expected to be active in both FTIR and Raman spectra.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| C-H Stretching (aromatic) | 3100 - 3000 | FTIR, Raman |
| C-H Stretching (methyl, methoxy) | 3000 - 2850 | FTIR, Raman |
| C=N, C=C Stretching (pyrimidine ring) | 1600 - 1400 | FTIR, Raman |
| CH₃, CH₃O Bending | 1470 - 1430 | FTIR, Raman |
| C-O Stretching (asymmetric) | 1300 - 1200 | FTIR |
| C-O Stretching (symmetric) | 1050 - 1000 | FTIR |
| Pyrimidine Ring Breathing | ~1000 | Raman |
| C-Br Stretching | 700 - 500 | FTIR, Raman |
Mass Spectrometry (MS): Fragmentation Patterns and High-Resolution Mass Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. wikipedia.org For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
The molecular ion peak (M⁺) would be a doublet, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a distinctive isotopic signature for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). savemyexams.comopenstax.orgjove.com High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition.
The fragmentation of the molecular ion is expected to proceed through several pathways, driven by the relative stability of the resulting fragments. chemguide.co.uklibretexts.org Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules or radicals. libretexts.org
Key predicted fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation.
Loss of a bromine atom (•Br) , which would be evident by the disappearance of the characteristic isotopic pattern in the fragment ion.
Loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from the methoxy group.
Cleavage of the pyrimidine ring , leading to a variety of smaller fragment ions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₆H₇BrN₂O]⁺ | 218/220 |
| [M - CH₃]⁺ | [C₅H₄BrN₂O]⁺ | 203/205 |
| [M - Br]⁺ | [C₆H₇N₂O]⁺ | 139 |
| [M - CHO]⁺ | [C₅H₆BrN₂]⁺ | 189/191 |
| [M - CH₂O]⁺ | [C₅H₅BrN₂]⁺ | 188/190 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov Although no experimental crystal structure for this compound has been reported, we can predict its likely solid-state characteristics based on related structures. researchgate.netacs.orgamanote.com
The molecule is expected to be largely planar, with the methoxy group potentially showing some torsional flexibility. In the crystal lattice, molecules are likely to pack in a way that maximizes intermolecular interactions. Key interactions that could be present include:
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are possible, where the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group act as acceptors.
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like nitrogen or oxygen on neighboring molecules. researchgate.netresearchgate.netuni-muenchen.de
Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Z (molecules per unit cell) | 4 |
| Key Intermolecular Interactions | C-H···N, C-H···O hydrogen bonds; Br···N, Br···O halogen bonds; π-π stacking |
Role As a Key Synthetic Building Block in Specialized Applications
Strategic Intermediate in Pharmaceutical Synthesis
The pyrimidine (B1678525) nucleus is a cornerstone in the development of modern therapeutics, particularly in oncology. custchemvip.com Bromo-pyrimidine derivatives, such as 4-Bromo-5-methoxy-2-methylpyrimidine, are pivotal starting materials for the synthesis of targeted therapies, most notably protein kinase inhibitors. uniroma1.itnih.gov Kinases are enzymes that play a central role in cellular signaling pathways, and their deregulation is a hallmark of many cancers. uniroma1.it
Researchers have designed and synthesized novel series of 5-bromo-pyrimidine derivatives as potent tyrosine kinase inhibitors. nih.govresearchgate.netresearchgate.net These compounds are developed as analogues of successful drugs like Dasatinib and are evaluated for their ability to inhibit specific kinases such as Bcr/Abl, which is associated with chronic myeloid leukemia. nih.govresearchgate.net The synthesis of these complex inhibitors often involves multi-step reactions starting from a bromo-pyrimidine core. nih.gov Similarly, pyrimidine-based scaffolds have been used to create inhibitors of other key enzymes like Aurora kinases, which are involved in cell division and are targets in cancer therapy. nih.gov The bromo-substituent on the pyrimidine ring is essential for the synthetic strategies used to build these potent and selective anticancer agents.
| Target Class | Specific Examples | Therapeutic Area | Role of Bromo-pyrimidine Intermediate |
|---|---|---|---|
| Tyrosine Kinases | Bcr/Abl, EGFR, VEGFR, PDGFR | Oncology | Core scaffold for building kinase inhibitors. uniroma1.itnih.gov |
| Serine/Threonine Kinases | Aurora Kinase A, Akt | Oncology | Starting material for multi-step synthesis. uniroma1.itnih.gov |
| DNA Biosynthesis Enzymes | Dihydrofolate reductase (DHFR), Thymidylate synthetase (TSase) | Oncology, Infectious Disease | Core structure that mimics natural purines/pyrimidines. medwinpublishers.com |
Precursor in Agrochemical Synthesis
The pyrimidine framework is not only vital in medicine but also in agriculture, where its derivatives are used to create effective herbicides, fungicides, and insecticides. orientjchem.orgmdpi.com Several patents and studies describe the use of substituted pyrimidine derivatives for controlling undesired plant growth and protecting crops from fungal diseases. google.comwipo.intgoogle.com
For instance, certain pyrimidine derivatives have been developed that exhibit excellent herbicidal effects at low dosages against a wide range of weeds while maintaining safety for useful crops. google.com In the realm of fungicides, researchers have synthesized novel pyrimidine derivatives containing an amide moiety that show potent antifungal activity against significant plant pathogens like Botrytis cinerea and Phomopsis sp. nih.gov One such compound demonstrated superior efficacy compared to the commercial fungicide Pyrimethanil. nih.gov The commercial agent Pyrazophos, which is used as both a fungicide and an insecticide, is also based on a pyrimidine structure. mdpi.com this compound serves as a valuable precursor for such agrochemicals, where the bromo-group can be substituted to introduce the desired functionalities for biological activity.
| Agrochemical Type | Mode of Action/Target | Example Compound Class |
|---|---|---|
| Herbicides | Control of undesired plant growth. google.comwipo.int | Substituted pyrimidine derivatives. google.com |
| Fungicides | Inhibition of fungal growth on crops. nih.gov | Pyrimidine-amides, Pyrazophos. mdpi.comnih.gov |
| Insecticides | Control of insect pests. mdpi.com | Pyrazophos, Spiro pyrimidines. mdpi.com |
Component in the Development of Advanced Organic Materials
Beyond biological applications, the unique electronic properties of the pyrimidine ring make it a valuable component in the field of materials science. nih.gov As a six-membered heterocycle with two nitrogen atoms, pyrimidine is considered π-deficient, meaning it has a high electron affinity. alfa-chemistry.comresearchgate.net This characteristic makes it an excellent building block for organic semiconductors and other functional materials used in electronic devices. nih.gov
Pyrimidine derivatives are widely incorporated into materials for:
Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the pyrimidine core makes it suitable for use in fluorescent emitters, bipolar host materials, and electron-transporting layers, improving device efficiency. alfa-chemistry.comresearchgate.net
Organic Thin Film Transistors (OFETs): Pyrimidine-based materials can act as efficient electron transport units, enhancing the performance of OFETs. alfa-chemistry.com
Organic Solar Cells (OPVs): Incorporating pyrimidine units into the π-conjugated systems of OPV materials can enhance intramolecular charge transfer and improve light absorption, leading to higher energy conversion efficiency. alfa-chemistry.com
The bromo-functionality of this compound is critical in this context. It allows for the use of powerful synthetic methods like the Suzuki-Miyaura cross-coupling reaction to link the pyrimidine core to other aromatic units, thereby constructing the large, conjugated systems required for these advanced materials. researchgate.net
Contribution to the Synthesis of Biologically Active Molecules
The pyrimidine scaffold is a fundamental unit in a vast range of biologically active molecules due to its central role in the structure of DNA and RNA. nih.gov Derivatives of pyrimidine are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial properties. orientjchem.orgwjarr.com
The synthesis of novel pyrimidine derivatives often aims to explore these diverse biological activities. For example, studies have shown that specific substitutions on the pyrimidine ring can lead to potent antimicrobial agents. medwinpublishers.comnih.gov In some cases, the presence of a bromo-substituent has been found to significantly enhance the antibacterial and antinociceptive (analgesic) effects of the resulting molecules. nih.gov Because the pyrimidine core can interfere with the synthesis and function of nucleic acids, it is a frequent target for the development of new chemotherapeutic agents against cancer and infectious diseases. medwinpublishers.com this compound provides a versatile platform for accessing this broad chemical space, enabling the synthesis and evaluation of new molecules for a multitude of biological applications.
Future Research Directions and Emerging Perspectives for 4 Bromo 5 Methoxy 2 Methylpyrimidine
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthetic utility of 4-Bromo-5-methoxy-2-methylpyrimidine is intrinsically linked to the reactivity of its bromine substituent, which serves as a handle for carbon-carbon and carbon-heteroatom bond formation. A primary direction for future research lies in the exploration of advanced catalytic systems to enhance the efficiency and scope of these transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for sp2-sp2 carbon-carbon bond formation and are increasingly applied in the synthesis of pharmaceuticals and advanced materials. researchgate.net Future work will likely focus on optimizing conditions for reactions such as the Suzuki-Miyaura, Heck, and Stille couplings using this compound as a substrate. Research into novel palladium catalysts, such as those supported on ionic liquids or carbon (Pd/C), could offer improved yields and recyclability, aligning with green chemistry principles. researchgate.net For instance, the development of an efficient protocol for Suzuki reactions catalyzed by Pd/C in a green solvent has shown promise for preparing a variety of biaryls in high yields. researchgate.net
Beyond palladium, the exploration of alternative, more earth-abundant metal catalysts (e.g., nickel, copper, iron) is a burgeoning field. Developing catalytic systems based on these metals for cross-coupling reactions involving this compound could significantly reduce costs and environmental impact. Furthermore, investigating photocatalytic and electrocatalytic pathways for activating the C-Br bond represents a frontier in synthetic chemistry, potentially enabling reactions under milder conditions without the need for stoichiometric reagents.
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Reaction Name | Typical Reagents | Potential Outcome for this compound |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester, Pd catalyst, Base | Synthesis of 4-aryl/heteroaryl-5-methoxy-2-methylpyrimidines |
| Heck Coupling | Alkene, Pd catalyst, Base | Introduction of alkenyl substituents at the 4-position |
| Stille Coupling | Organostannane reagent, Pd catalyst | Formation of C-C bonds with various organic groups |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Synthesis of 4-amino-5-methoxy-2-methylpyrimidine derivatives |
Development of Sustainable and Green Chemistry Methodologies in Pyrimidine (B1678525) Synthesis
Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.inpowertechjournal.com A major emerging perspective is the integration of green chemistry principles into the synthesis of this compound and related compounds to minimize environmental impact. rasayanjournal.co.innih.gov
Future research will likely emphasize the following green methodologies:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase product yields, and reduce energy consumption by selectively heating the reaction mixture. rasayanjournal.co.inpowertechjournal.com Its application could streamline the synthesis and subsequent functionalization of the target pyrimidine. powertechjournal.com
Ultrasound-Assisted Synthesis: Sonication can enhance mass transfer and accelerate reaction rates, often leading to higher yields and milder reaction conditions. powertechjournal.comnih.gov
Solvent-Free Reactions: Performing syntheses in the absence of solvents ("neat" conditions) or using mechanical methods like ball milling can eliminate the environmental and financial costs associated with solvent use, separation, and disposal. rasayanjournal.co.in
Use of Green Solvents: When a solvent is necessary, the focus is shifting towards environmentally benign options such as water, supercritical fluids, or biodegradable ionic liquids. rasayanjournal.co.in
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, representing an eco-friendly approach to heterocyclic synthesis. powertechjournal.com
These sustainable techniques not only reduce the environmental footprint but also often lead to financial gains through higher efficiency, simpler workup procedures, and reduced waste generation. rasayanjournal.co.in
Table 2: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Methodology | Description | Key Advantages |
| Microwave Irradiation | Use of microwave energy to heat reactions. powertechjournal.com | Shorter reaction times, higher yields, energy efficiency. rasayanjournal.co.inpowertechjournal.com |
| Ultrasonication | Application of ultrasound waves to promote chemical reactions. nih.gov | Enhanced reaction rates, improved yields, milder conditions. powertechjournal.com |
| Solvent-Free Synthesis | Reactions conducted without a solvent, often using mechanical energy (ball milling). rasayanjournal.co.in | Eliminates solvent waste, simplifies purification, clean reactions. rasayanjournal.co.in |
| Green Catalysts | Use of reusable, non-toxic, or biodegradable catalysts (e.g., biocatalysts, reusable heterogeneous catalysts). powertechjournal.com | Reduced waste, improved sustainability, high selectivity. powertechjournal.com |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product. rasayanjournal.co.in | High atom economy, reduced process steps, operational simplicity. rasayanjournal.co.in |
Expansion of Synthetic Utility in Complex Molecular Architectures
Small halogenated heteroaromatic compounds like this compound are valuable building blocks that provide rapid access to novel and desirable chemical space. researchgate.net A significant future direction is to leverage this compound's reactivity to construct complex, polyfunctional molecules with potential applications in medicinal chemistry and materials science.
The bromine atom at the 4-position is the primary site for elaboration via cross-coupling reactions, allowing for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups. researchgate.net This capability is crucial for generating libraries of compounds for biological screening. For example, by analogy with other pyrimidine frameworks, derivatives of this compound could be explored as potential antiproliferative agents or antivirals. nih.govnih.gov The methoxy (B1213986) and methyl groups on the pyrimidine ring can influence the molecule's steric and electronic properties, as well as its metabolic stability and pharmacokinetic profile, making them important for fine-tuning biological activity.
Furthermore, the pyrimidine core itself can be a ligand for metals or a component in supramolecular chemistry. rasayanjournal.co.in The expansion of its synthetic utility could involve its incorporation into larger, conjugated systems for applications in molecular wires or light-emitting devices. rasayanjournal.co.in The ability to selectively functionalize the 4-position while retaining the other substituents allows for a modular approach to building complex molecular architectures, making this compound a highly promising scaffold for future synthetic endeavors.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-5-methoxy-2-methylpyrimidine?
While direct synthesis protocols for this compound are not explicitly documented in the evidence, methodologies for structurally analogous brominated pyrimidines suggest feasible pathways. For example, halogenation at the 4-position of pyrimidine derivatives often employs bromine sources like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids. Methoxy and methyl groups can be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling using pre-functionalized intermediates. Researchers should optimize reaction conditions (temperature, solvent, catalyst) based on steric and electronic effects of substituents .
Q. How should researchers purify and store this compound?
Purification typically involves recrystallization from acetonitrile or ethanol, as demonstrated for similar brominated pyrimidines . Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for removing byproducts. For storage, keep the compound sealed in a dry, cool environment (e.g., desiccator at 4°C) to prevent hydrolysis of the methoxy group or bromine displacement. Long-term stability tests under inert atmospheres (argon/nitrogen) are advised .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR can confirm substituent positions (e.g., methyl at C2, methoxy at C5). Coupling patterns in aromatic regions distinguish bromine’s deshielding effects.
- X-ray crystallography : Resolve ambiguity in substitution patterns by analyzing bond lengths and intermolecular interactions (e.g., halogen bonding between Br and neighboring atoms) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~229.05 g/mol for C₆H₇BrN₂O).
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 4-bromo group acts as a leaving site for palladium-catalyzed couplings (e.g., Suzuki with aryl boronic acids or Buchwald-Hartwig aminations). Steric hindrance from the adjacent 2-methyl group may slow kinetics, requiring optimized ligands (e.g., XPhos) and elevated temperatures. Comparative studies with 5-bromo isomers (e.g., 5-Bromo-2-methoxypyrimidine ) can clarify positional effects on reactivity .
Q. What computational methods predict electronic properties and regioselectivity in derivatization?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials, identifying nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect increases electron density at C6, favoring electrophilic attacks. Comparative studies with 4-chloro or 4-fluoro analogs may reveal halogen-dependent trends in charge distribution .
Q. How to resolve contradictions in spectroscopic data for structurally similar pyrimidines?
- Case Study : If H NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers around the methoxy group) or paramagnetic impurities.
- Multi-Technique Validation : Overlay IR (C-Br stretch ~560 cm⁻¹) and XRD data (Br···N distances ~3.1 Å ) to confirm structural assignments.
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference in NMR.
Q. How to design experiments analyzing substituent effects on biological activity?
- Structural Analogs : Synthesize derivatives (e.g., 4-Bromo-5-ethoxy-2-methylpyrimidine) to assess methoxy’s role in hydrogen bonding.
- QSAR Models : Correlate substituent electronegativity (Hammett constants) with activity in enzyme inhibition assays.
- Crystallographic Screening : Co-crystallize with target proteins (e.g., kinases) to visualize binding interactions .
Methodological Recommendations
- Safety Protocols : Use gloveboxes for air-sensitive reactions and dispose of brominated waste via certified hazardous waste services .
- Data Reproducibility : Document reaction parameters (e.g., reflux time, stoichiometry) in detail, referencing analogous pyrimidine syntheses .
- Advanced Tools : Utilize SciFinder to track synthetic routes and Reaxys for crystallographic databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
